N-Stearoyl Taurine
Overview
Description
Synthesis Analysis
The synthesis of taurine derivatives, including NST, often involves N-terminal taurine acylations. This method allows for the creation of water-soluble peptidomimetics with taurine-containing peptides, N- and O-conjugates, and sulfonopeptides. The process typically uses N-protection of taurine with Cbz and SO2-activation with benzotriazole followed by coupling with amino esters, dipeptides, and nucleophiles (Vertesaljai et al., 2014).
Molecular Structure Analysis
The molecular structure of NST involves a taurine molecule where the amino group is acylated with a stearoyl moiety, creating a compound that combines the properties of taurine with the long hydrophobic chain of stearic acid. This structure contributes to its unique physicochemical properties, enabling it to interact with biological membranes and proteins differently than taurine alone.
Chemical Reactions and Properties
NST's chemical properties are influenced by both the sulfonic acid group of taurine and the stearoyl chain. Taurine's reactivity, especially in forming N- and O-conjugates, plays a significant role in the compound's ability to participate in various chemical reactions. These reactions can include esterification and sulfonation processes crucial for synthesizing NST and related compounds (Vertesaljai et al., 2014).
Physical Properties Analysis
The physical properties of NST, such as solubility, melting point, and thermal stability, are significantly affected by the hydrophobic stearoyl chain and the hydrophilic taurine portion. The amphiphilic nature of NST makes it soluble in various solvents, affecting its application in different fields. The specific physical properties would depend on the synthesis method and the conditions under which NST is prepared and stored.
Chemical Properties Analysis
NST's chemical properties include its behavior in biological systems, reactivity with other compounds, and stability under different conditions. The stearoyl moiety's presence impacts NST's interaction with cell membranes, potentially affecting its absorption, distribution, and mechanism of action within biological systems. Moreover, the stability of NST in different pH environments and its reactivity with other molecules are crucial for its application in research and industry.
Scientific Research Applications
Testicular and Sperm Toxicity Amelioration : Taurine has shown effectiveness in attenuating poor sperm quality and testicular toxicity induced by nandrolone decanoate in rats. This finding suggests its potential for promoting steroidogenesis and providing antioxidant, anti-inflammatory, and anti-apoptotic effects (Ahmed, 2015).
Lipid Profile Modulation : Taurine has been found to partially prevent the negative effects of anabolic androgenic steroids on the lipid profile, indicating its therapeutic potential in conditions associated with high levels of plasma androgens (Roșca et al., 2019).
Therapeutic Potential in Various Diseases : Taurine analogues, including N-Stearoyl Taurine, have potential as anti-convulsant, anti-alcoholic, and anti-cancer agents (Gupta, Win, & Bittner, 2005).
Brain Development and Neurological Disorders : Taurine plays a significant role in brain development, including neuronal proliferation and stem cell differentiation. It is also implicated in the improvement of brain development in clinical applications (Li, Gao, & Liu, 2017).
Stroke and Inflammation : Taurine reduces ischemic brain damage by suppressing inflammation and shows potential in stroke treatment (Sun et al., 2012).
Obesity and Inflammation : Taurine supplementation, in combination with nutritional counseling, can increase adiponectin levels and decrease markers of inflammation and lipid peroxidation in obese women (Rosa et al., 2014).
Immunoregulatory Properties : Taurine is key in modulating apoptosis in various cell types and has potential immunoregulatory properties (Redmond, Stapleton, Neary, & Bouchier‐Hayes, 1998).
Therapeutic Role in Neurodevelopmental Disorders : It plays a therapeutic role in neurodevelopmental disorders and has ameliorating effects against neurological disorders like neurodegenerative diseases, stroke, epilepsy, and diabetic neuropathy (Jakaria et al., 2019).
Cancer Progression and Inflammatory Diseases : Taurine and its haloamines can induce responses against inflammatory diseases and improve cancer therapeutic outcomes (Baliou et al., 2020).
Diabetes Mellitus : Taurine has cytoprotective properties beneficial against type 1 and type 2 diabetes mellitus and their complications (Sirdah, 2015).
Safety And Hazards
properties
IUPAC Name |
2-(octadecanoylamino)ethanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26(23,24)25/h2-19H2,1H3,(H,21,22)(H,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIJIHJZVURGQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276578 | |
Record name | N-Stearoyl Taurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Stearoyl Taurine | |
CAS RN |
63155-80-6 | |
Record name | N-Stearoyl Taurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Stearoyltaurine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240595 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.